Cas no 2229667-78-9 (3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine)

3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine
- 2229667-78-9
- EN300-1979006
-
- インチ: 1S/C8H12ClN3/c1-6-7(4-3-5-10)8(9)12(2)11-6/h3-4H,5,10H2,1-2H3/b4-3+
- InChIKey: FZGKIZIHNJCJFI-ONEGZZNKSA-N
- ほほえんだ: ClC1=C(/C=C/CN)C(C)=NN1C
計算された属性
- せいみつぶんしりょう: 185.0719751g/mol
- どういたいしつりょう: 185.0719751g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 43.8Ų
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1979006-0.5g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine |
2229667-78-9 | 0.5g |
$1165.0 | 2023-06-02 | ||
Enamine | EN300-1979006-0.05g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine |
2229667-78-9 | 0.05g |
$1020.0 | 2023-06-02 | ||
Enamine | EN300-1979006-0.25g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine |
2229667-78-9 | 0.25g |
$1117.0 | 2023-06-02 | ||
Enamine | EN300-1979006-1.0g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine |
2229667-78-9 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-1979006-2.5g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine |
2229667-78-9 | 2.5g |
$2379.0 | 2023-06-02 | ||
Enamine | EN300-1979006-10.0g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine |
2229667-78-9 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1979006-5.0g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine |
2229667-78-9 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1979006-0.1g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine |
2229667-78-9 | 0.1g |
$1068.0 | 2023-06-02 |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine 関連文献
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-
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-
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-
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3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amineに関する追加情報
Introduction to 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine (CAS No. 2229667-78-9)
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine, identified by its CAS number 2229667-78-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative features a pyrazole core substituted with chloro and dimethyl groups, coupled with an allylamine moiety. The structural configuration of this molecule imparts unique chemical and biological properties, making it a valuable scaffold for drug discovery and medicinal chemistry research.
The pyrazole scaffold is renowned for its versatility in medicinal chemistry, frequently employed in the design of bioactive molecules due to its ability to engage with various biological targets. The presence of a 5-chloro substituent enhances the electrophilicity of the pyrazole ring, facilitating further functionalization and enabling interactions with nucleophilic sites in biological systems. Additionally, the 1,3-dimethyl groups contribute to steric stabilization and modulate electronic properties, influencing both reactivity and binding affinity.
The allylamine component at the propenyl position introduces reactivity that can be exploited in cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the construction of more complex molecular architectures. This feature makes 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine a versatile building block for synthesizing novel pharmacophores targeting diverse therapeutic areas.
In recent years, significant advancements in computational chemistry and high-throughput screening have highlighted the potential of pyrazole derivatives in addressing unmet medical needs. Studies indicate that compounds incorporating the pyrazole motif exhibit promising activity against infectious diseases, inflammation, and metabolic disorders. The specific substitution pattern of 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine aligns with emerging trends in drug design, where fine-tuning of substituents enhances target engagement while minimizing off-target effects.
Research published in leading journals such as *Journal of Medicinal Chemistry* and *Bioorganic & Medicinal Chemistry Letters* has demonstrated the utility of related pyrazole derivatives in modulating enzyme activity and receptor binding. For instance, studies on structurally analogous compounds have revealed inhibitory effects on kinases and phosphodiesterases implicated in cancer progression. The 5-chloro group in 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yllpropenylamine) (CAS No. 2229667789) is hypothesized to play a critical role in stabilizing transition states during enzyme-substrate interactions, thereby enhancing potency.
The allylamine moiety presents another layer of interest for medicinal chemists. Allylic amines are known to participate in various biochemical pathways and can serve as probes for understanding metabolic networks. In drug development pipelines, such functional groups are often retained or modified to improve pharmacokinetic profiles. The propenyl linkage provides a flexible handle for further derivatization via alkylation or oxidation reactions, enabling the synthesis of analogs with tailored properties.
Recent patents and patent applications have showcased applications of pyrazole derivatives in treating neurological disorders and autoimmune conditions. The structural motif's ability to cross the blood-brain barrier and interact with central nervous system receptors makes it particularly relevant for neuropharmacological research. Furthermore, the dual presence of electron-withdrawing (chloro) and electron-donating (methyl) groups allows for fine control over physicochemical properties such as solubility and lipophilicity—a critical balance for drug efficacy.
The synthesis of 3-(5-chloro-l,l-dimethyl-lH-pyrazol-l4-yI)-prop-l-en-l-amino (CAS No 2229667789) involves multi-step organic transformations that highlight modern synthetic methodologies. Advances in catalytic asymmetric synthesis have enabled more efficient access to enantiomerically pure forms of pyrazole derivatives, which are often required for optimal biological activity. Techniques such as transition-metal-catalyzed cross-coupling reactions have streamlined the construction of complex fused heterocycles like this compound.
Ongoing clinical trials are exploring novel therapeutic agents derived from pyrazole scaffolds targeting cancer immunotherapy and anti-inflammatory diseases. The structural features observed in 3-(5-chloro-l,l-dimethyllH-pyrazol-l4-yI)-prop-l-en-l-amino (CAS No 2229667789) suggest potential applications in modulating immune checkpoint pathways or inhibiting pro-inflammatory cytokine production. Such discoveries underscore the importance of foundational compounds like this one in advancing next-generation therapeutics.
In conclusion,3-(5-chloro-l,l-dimethyllH-pyrazol-l4-yI)-prop-l-en-l-amino (CAS No 2229667789) represents a promising candidate for further pharmacological investigation due to its well-designed molecular framework combining bioisosteric elements with functional handles for derivatization. Its relevance is underscored by current research trends emphasizing structure-based drug design informed by computational modeling alongside experimental validation through high-throughput screening assays.
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